molecular formula C3H9NO3S B1681353 Tramiprosate CAS No. 3687-18-1

Tramiprosate

カタログ番号 B1681353
CAS番号: 3687-18-1
分子量: 139.18 g/mol
InChIキー: SNKZJIOFVMKAOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tramiprosate, also known as Homotaurine or 3-APS, is a natural sulfonic acid found in seaweed . It is analogous to taurine, but with an extra carbon in its chain . It has GABAergic activity, apparently by mimicking GABA, which it resembles .


Molecular Structure Analysis

Tramiprosate is related to the neurotransmitter γ-amino butyric acid (GABA) structure, and it acts as a functional agonist .


Chemical Reactions Analysis

Tramiprosate has been found to inhibit β-amyloid oligomer formation by a multi-ligand enveloping mechanism of action that stabilizes Aβ42 monomers, resulting in the inhibition of formation of oligomers and subsequent aggregation .


Physical And Chemical Properties Analysis

Tramiprosate has a molecular formula of C3H9NO3S and a molecular weight of 139.17 . It is a small, orally-administered compound .

科学的研究の応用

Alzheimer's Disease and APOE4 Gene

  • Tramiprosate, an oral amyloid anti-aggregation agent, was studied in patients with Mild to Moderate Alzheimer's Disease. Notably, its highest efficacy was observed in patients homozygous for the APOE4 allele, suggesting a gene-dose effect. In these patients, tramiprosate showed significant effects on cognitive assessment scales at a high dose, indicating a potential genotype-specific benefit (Abushakra et al., 2016).

Anti-Aggregation Mechanism in Alzheimer’s Disease

  • Tramiprosate's mechanism of action involves inhibiting the aggregation of amyloid beta (Aβ) oligomers. This small molecule demonstrated an ability to stabilize Aβ42 monomers, preventing their aggregation into oligomers. This mechanism was linked to the observed clinical outcomes, particularly in Alzheimer’s Disease patients who are homozygous for the APOE4 allele (Kočiš et al., 2017).

Neuroprotection in Ischemic Stroke

  • Research on tramiprosate has also extended to its neuroprotective effects in the context of ischemic stroke. It was found to reduce infarct volume and improve neurological function in rat models. This effect was attributed to tramiprosate’s interaction with the NMDA receptor and its ability to disrupt the interaction between PSD95 and nNOS, indicating its potential in stroke treatment (Wu et al., 2014).

Clinical Pharmacokinetics in Alzheimer’s Treatment

  • The pharmacokinetics and safety of ALZ-801, a prodrug of tramiprosate, were studied in the context of Alzheimer’s disease. ALZ-801 was developed to retain the efficacy of tramiprosate while improving its oral pharmacokinetic variability and gastrointestinal tolerability. This study highlighted the potential of ALZ-801 in Alzheimer’s disease treatment (Hey et al., 2017).

Effects on Cognitive Domains in Alzheimer’s Disease

  • Tramiprosate was studied for its effects on specific cognitive domains in Alzheimer’s disease. It showed potential benefits on memory, language, and praxis skills in patients with mild to moderate Alzheimer’s disease, suggesting its usefulness in targeted cognitive domains (Saumier et al., 2009).

Potential in Disease Modification

  • Another study focused on the disease-modifying potential of tramiprosate in patients with mild Alzheimer’s disease who were APOE4/4 homozygotes. The study suggested that tramiprosate might stabilize cognitive performance, supporting its role in disease modification (Abushakra et al., 2017).

Amyloid Aggregation Inhibition

  • Tramiprosate's ability to maintain amyloid beta (Aβ) in a non-fibrillar form and reduce Aβ-induced cell death was highlighted. This function suggests its utility in reducing amyloid deposition, a key factor in Alzheimer’s pathology (Gervais et al., 2007).

Hemorrhagic Stroke Treatment

  • A phase 2 study focused on tramiprosate's safety and tolerability in patients with cerebral amyloid angiopathy, a condition that increases the risk of hemorrhagic stroke. The study supported the idea of tramiprosate as a potential treatment in this context (Greenberg et al., 2006).

Safety And Hazards

Tramiprosate may cause skin irritation, serious eye irritation, and respiratory irritation .

将来の方向性

Tramiprosate has shown positive effects in preclinical and clinical studies, particularly in reducing amyloid aggregation and improving cognition . Future studies with Tramiprosate should be directed toward entities such as primary age-related tauopathy (PART) and limbic-predominant age-related TDP-43 encephalopathy (LATE) .

特性

IUPAC Name

3-aminopropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO3S/c4-2-1-3-8(5,6)7/h1-4H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKZJIOFVMKAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190352
Record name Tramiprosate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139961
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Tramiprosate

CAS RN

3687-18-1
Record name 3-Aminopropanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3687-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tramiprosate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tramiprosate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06527
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Homotaurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tramiprosate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopropane-1-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAMIPROSATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K8EAX0G53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tramiprosate
Reactant of Route 2
Tramiprosate
Reactant of Route 3
Tramiprosate
Reactant of Route 4
Reactant of Route 4
Tramiprosate
Reactant of Route 5
Reactant of Route 5
Tramiprosate
Reactant of Route 6
Tramiprosate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。